molecular formula C31H34ClFN2O10S B14469145 (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine CAS No. 65999-49-7

(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine

Cat. No.: B14469145
CAS No.: 65999-49-7
M. Wt: 681.1 g/mol
InChI Key: HEUPBMSFVVAPAP-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzobbenzothiepin and piperazine, which may share structural features or functional groups.

Uniqueness

What sets (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

65999-49-7

Molecular Formula

C31H34ClFN2O10S

Molecular Weight

681.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine

InChI

InChI=1S/C23H26ClFN2O2S.2C4H4O4/c24-17-2-4-21-19(14-17)20(13-16-1-3-18(25)15-22(16)30-21)27-9-7-26(8-10-27)6-5-23-28-11-12-29-23;2*5-3(6)1-2-4(7)8/h1-4,14-15,20,23H,5-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

HEUPBMSFVVAPAP-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2C3=C(SC4=C(C2)C=CC(=C4)F)C=CC(=C3)Cl)CCC5OCCO5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCC2OCCO2)C3CC4=C(C=C(C=C4)F)SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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